3,5-Difluoro-DL-phenylalanine
Overview
Description
3,5-Difluoro-DL-phenylalanine is a derivative of phenylalanine, an amino acid. It is used for the synthesis of amino acids .
Synthesis Analysis
The synthesis of this compound can be achieved from 3,5-Difluorobenzyl bromide .Molecular Structure Analysis
The molecular formula of this compound is C9H9F2NO2. Its molecular weight is 201.17 g/mol .Physical and Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . Its melting point is 269.5-273.5 °C .Scientific Research Applications
Protein Interactions and Biochemistry
Research has shown that halogenated derivatives of L-Phenylalanine, including 3,5-Difluoro-DL-phenylalanine, have significant roles in protein interactions and biochemistry. These derivatives have been found to depress excitatory glutamatergic synaptic transmission through unique mechanisms, suggesting potential applications in neuroprotection and the study of brain ischemia (Kagiyama et al., 2004).
Genetic Encoding and Physicochemical Properties
The study of para-pentafluorosulfanyl phenylalanine, a related compound with extreme physicochemical properties, has led to the development of aminoacyl-tRNA synthetases that enable genetic encoding of such amino acids for specific incorporation into proteins. This advancement opens up possibilities for structural biology and in-vivo studies due to the unique interaction properties of these amino acids (Qianzhu et al., 2020).
Amino Acid Derivatives and Reaction Systems
Earlier research on the reactions of 1,5-difluor-2,4-dinitrobenzol with various amino acids, including DL-Phenylalanine, has contributed to the understanding of monofunctional and bifunctional amino acid derivatives. Such studies are foundational for exploring the synthesis and properties of amino acid derivatives, including this compound (Zahn & Meienhofer, 1958).
Metabolic Pathways and Biosynthesis
The role of phenylalanine in metabolic pathways is crucial for understanding the biosynthesis of various compounds. Studies have been conducted on the biosynthesis and metabolic fate of phenylalanine in different organisms, shedding light on its involvement in primary and secondary metabolism, which could be extrapolated to this compound (Pascual et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluoro-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions It is a precursor to tyrosine, another amino acid, which is involved in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine.
Mode of Action
As a phenylalanine derivative, it may interact with the same biological systems as phenylalanine, potentially influencing protein synthesis and neurotransmitter production .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor in the synthesis of tyrosine, which is further involved in the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in mood regulation, alertness, and the body’s stress response . .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its site of action .
Result of Action
As a derivative of phenylalanine, it might influence protein synthesis and neurotransmitter production, potentially affecting mood regulation, alertness, and the body’s stress response .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of natural phenylalanine, potentially altering the protein’s structure and function due to the presence of fluorine atoms. It interacts with various enzymes and proteins, including aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during translation. The fluorine atoms in this compound can influence the enzyme’s binding affinity and catalytic activity, providing insights into enzyme mechanisms and protein dynamics .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering protein synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can disrupt normal protein folding and function, leading to changes in cell signaling and metabolic pathways. Additionally, this compound may affect the expression of genes involved in stress responses and metabolic regulation, highlighting its potential as a tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The presence of fluorine atoms can enhance or disrupt hydrogen bonding and hydrophobic interactions, affecting the stability and function of the protein. For example, this compound can inhibit the activity of certain enzymes by competing with natural substrates for binding sites, leading to changes in enzyme kinetics and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to the accumulation of misfolded proteins and activation of stress response pathways. In vivo studies in animal models have demonstrated that the compound’s effects on cellular function can persist over time, with potential implications for long-term metabolic regulation and cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and adverse outcomes. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of fluorine atoms can affect the enzyme’s activity and the overall metabolic flux, leading to changes in metabolite levels and metabolic regulation. These interactions provide valuable insights into the metabolic pathways and regulatory mechanisms involving phenylalanine derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and organelles. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and metabolic regulation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on protein synthesis and metabolic regulation. The presence of fluorine atoms can influence the compound’s localization and activity, providing insights into the subcellular dynamics and functional roles of phenylalanine derivatives .
Properties
IUPAC Name |
2-amino-3-(3,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371798 | |
Record name | 3,5-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32133-37-2 | |
Record name | 3,5-Difluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32133-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32133-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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